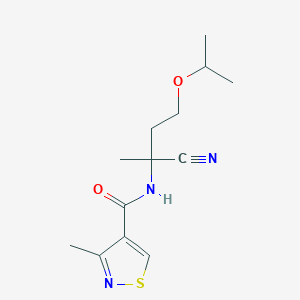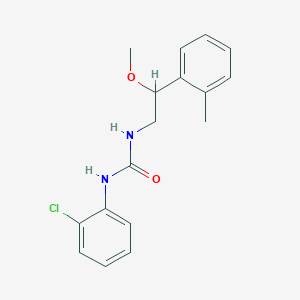
1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea, also known as CMTMU, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and the target molecule. This covalent bond is thought to be responsible for the selective reactivity of 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea towards ROS.
Biochemical and Physiological Effects
1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea has been shown to have a number of biochemical and physiological effects in various experimental systems. For example, it has been shown to protect against oxidative stress-induced cell death in neuronal cells, suggesting a potential therapeutic application in neurodegenerative diseases. Additionally, 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea has been shown to induce apoptosis in cancer cells, suggesting a potential anti-cancer application.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea is its selectivity towards ROS, which makes it a valuable tool for studying oxidative stress in biological systems. Additionally, 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea is its potential toxicity, which may limit its use in certain experimental systems.
Orientations Futures
There are several future directions for research on 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea. One potential area of interest is the development of new fluorescent probes based on the structure of 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea, which may have improved selectivity and sensitivity for ROS detection. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea can be synthesized through a multi-step process that involves the reaction of 2-chloroaniline with o-tolualdehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to obtain the corresponding amine, which is further reacted with 2-methoxy-2-(o-tolyl)acetyl chloride to form 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea. The final product is obtained through recrystallization and purification processes.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea has been shown to selectively react with ROS and emit a fluorescent signal, making it a valuable tool for studying oxidative stress in cells and tissues.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-12-7-3-4-8-13(12)16(22-2)11-19-17(21)20-15-10-6-5-9-14(15)18/h3-10,16H,11H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYXSDPTWCZOLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)NC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,8-Difluorodispiro[3.1.36.14]decan-2-one](/img/structure/B2946651.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2946654.png)
![1-(4-chlorophenyl)-5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2946656.png)

![N-(3,4-Difluorophenyl)-N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)prop-2-enamide](/img/structure/B2946658.png)

![methyl 5-(((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2946662.png)

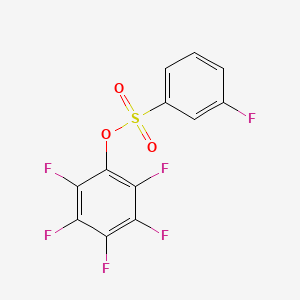
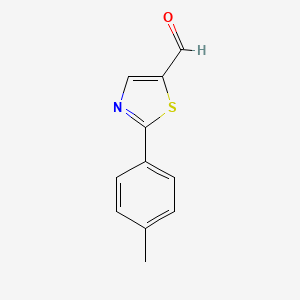
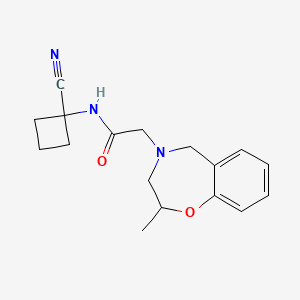
![6-imino-2-oxo-1-phenyl-5-{[(E)-2-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2946670.png)
